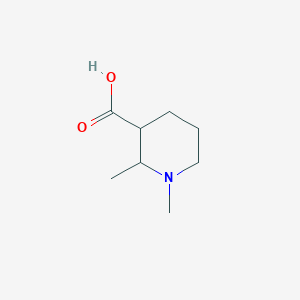

1,2-Dimethylpiperidine-3-carboxylic acid

描述

Structure

3D Structure

属性

CAS 编号 |

730996-34-6 |

|---|---|

分子式 |

C8H15NO2 |

分子量 |

157.21 g/mol |

IUPAC 名称 |

1,2-dimethylpiperidine-3-carboxylic acid |

InChI |

InChI=1S/C8H15NO2/c1-6-7(8(10)11)4-3-5-9(6)2/h6-7H,3-5H2,1-2H3,(H,10,11) |

InChI 键 |

SRXDWIAHDAJHGN-UHFFFAOYSA-N |

规范 SMILES |

CC1C(CCCN1C)C(=O)O |

产品来源 |

United States |

Synthetic Methodologies for 1,2 Dimethylpiperidine 3 Carboxylic Acid and Its Stereoisomers

Stereoselective Synthesis Strategies

Modern synthetic efforts have focused on developing stereoselective methods to overcome the limitations of classical approaches. These strategies are crucial for accessing specific, enantiomerically pure stereoisomers of 1,2-Dimethylpiperidine-3-carboxylic acid for applications in pharmaceutical research. digitellinc.com

The chiral pool approach utilizes readily available, enantiopure natural products, such as amino acids, as starting materials to build complex chiral molecules. mdpi.comresearchgate.net This strategy embeds chirality into the synthetic target from the outset. α-Amino acids are particularly valuable precursors for synthesizing substituted piperidines. mdpi.comresearchgate.net

For example, a feasible route to chiral 2-substituted piperidine-4-carboxylic acids has been established using N-Cbz protected amino acids. researchgate.net A similar strategy could be envisioned for the target molecule. A multi-step synthesis starting from L-glutamic acid has been described for producing enantiomerically pure 3-(N-Boc amino) piperidine (B6355638) derivatives, demonstrating the utility of this approach. researchgate.net By analogy, a suitably substituted chiral amino acid could serve as a template, with subsequent chemical transformations building the piperidine ring and installing the required methyl and carboxyl groups with predetermined stereochemistry. mdpi.comresearchgate.net

Asymmetric catalysis offers a powerful method for creating chiral piperidine rings from achiral or prochiral precursors. This approach often involves the use of chiral transition metal catalysts, such as those based on rhodium, iridium, palladium, or copper, to influence the stereochemical outcome of a reaction. nih.gov

One prominent strategy is the asymmetric hydrogenation of substituted pyridinium (B92312) salts. nih.gov Chiral iridium catalysts have been successfully used in this context. nih.gov More recently, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed to synthesize 3-substituted tetrahydropyridines from dihydropyridines and boronic acids with excellent enantioselectivity. acs.orgsnnu.edu.cn These intermediates can then be reduced to the corresponding chiral 3-substituted piperidines. acs.orgsnnu.edu.cn This three-step sequence—partial reduction of a pyridine (B92270), asymmetric carbometalation, and final reduction—provides a versatile entry to a wide array of enantioenriched piperidines. snnu.edu.cn

Table 2: Examples of Asymmetric Catalysis in Piperidine Synthesis

| Reaction Type | Catalyst System | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium(I) complex / Pinacol borane | Fluoropyridines | All-cis-fluorinated piperidines | High diastereoselectivity | nih.gov |

| Asymmetric Hydrogenation | Palladium complex | Fluoropyridines | Fluorinated piperidines | Effective for substrates inaccessible by Rh-catalysis | nih.gov |

| Asymmetric Carbometalation | Rhodium / Chiral Ligand | Dihydropyridines | 3-Aryl-tetrahydropyridines | High yield and excellent enantioselectivity | acs.orgsnnu.edu.cn |

Once a piperidine ring is formed, controlling the diastereoselectivity of subsequent functionalization steps is critical for obtaining the desired stereoisomer of this compound. The relative stereochemistry between the C2-methyl and C3-carboxyl groups can be established through several methods.

Catalyst-controlled C-H functionalization allows for the direct installation of substituents at specific positions with high stereocontrol. nih.govnih.gov For instance, rhodium-catalyzed C-H insertion reactions can generate 2-substituted piperidines with high diastereoselectivity, where the choice of catalyst and N-protecting group dictates the site-selectivity and stereochemical outcome. nih.govnih.gov While direct C3 functionalization via this method can be challenging, an indirect approach involving the cyclopropanation of a tetrahydropyridine (B1245486) followed by stereoselective ring-opening has been used to prepare 3-substituted analogues. nih.govresearchgate.net

Another strategy involves the base-mediated epimerization of a less stable diastereomer to the thermodynamically more stable one. nih.gov For a 2,3-disubstituted piperidine, this process can be used to convert a cis-isomer into a trans-isomer, driven by the relief of unfavorable 1,3-diaxial interactions. nih.gov This approach allows access to different diastereomers from a single precursor.

An alternative to forming the chiral centers during cyclization is to prepare enantiopure acyclic precursors that are then cyclized to form the piperidine ring. This strategy transfers the chirality from the precursor to the final product.

Methods for preparing enantiopure intermediates include biocatalytic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer untouched. For example, bacterial hydrolysis has been used to resolve racemic trans-3-arylaziridine-2-carboxamides, which are valuable precursors for unnatural α-amino acids and could be adapted for heterocyclic synthesis. nih.gov The synthesis of chiral amino epoxyaziridines also provides useful intermediates that can be converted to trisubstituted piperidines. amanote.com Furthermore, starting from enantiopure materials like L-malic acid allows for the synthesis of complex chiral building blocks that can be elaborated into the desired piperidine structure without loss of enantiopurity. rsc.org A six-step synthesis of orthogonally protected (S)-ε-oxapipecolic acid from a glutamate (B1630785) diester highlights a pathway where an intramolecular Mitsunobu reaction is used to form the heterocyclic ring from an enantiopure acyclic precursor. nsf.gov

Novel Synthetic Routes

The field of organic synthesis is continually evolving, with new methods offering more efficient and modular approaches to complex molecules. A recently developed two-stage process combines biocatalytic C-H oxidation with radical cross-coupling to simplify the synthesis of highly functionalized piperidines. news-medical.net

In this approach, an enzyme is first used to selectively hydroxylate a specific C-H bond on the piperidine ring. This step is followed by a nickel-electrocatalyzed radical cross-coupling reaction to form new carbon-carbon bonds. news-medical.net This modular strategy significantly reduces the number of synthetic steps required to build complex piperidines compared to traditional multi-step methods, which often require protecting groups and expensive precious metal catalysts like palladium. news-medical.net Such a streamlined approach could provide a powerful tool for rapidly accessing diverse analogues of this compound.

Cyclization Reactions for Piperidine Skeleton Construction

Cyclization reactions represent a fundamental approach to building the piperidine ring. These methods typically involve the formation of one or two key bonds in an acyclic precursor to close the six-membered ring. Intramolecular strategies are common, including reductive amination of keto-acids or esters, and radical-mediated cyclizations. mdpi.com

For instance, a plausible route to the this compound skeleton could involve the intramolecular cyclization of an appropriately substituted amino-aldehyde or amino-ester precursor. Another advanced strategy involves the gold-catalyzed annulation of N-allenamides with alkene-tethered compounds, which allows for the direct assembly of complex piperidine structures. ajchem-a.comnih.gov The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the cyclization process. ajchem-a.com

Table 1: Overview of Selected Cyclization Strategies for Piperidine Synthesis

| Cyclization Strategy | Key Precursor Type | Bond Formation | General Features |

| Reductive Amination | δ-Amino ketone/aldehyde | C-N | Involves formation of an iminium ion followed by reduction. |

| Radical Cyclization | Unsaturated N-haloamine | C-C | Initiated by a radical initiator, proceeds via a 6-endo-trig cyclization. |

| Aza-Diels-Alder Reaction | Imine and Diene | 2 x C-C | A [4+2] cycloaddition to form a tetrahydropyridine intermediate, which is then reduced. |

| Gold-Catalyzed Annulation | N-allenamides and alkenes | C-C, C-N | A tandem process that can create complex polyfunctional piperidines. nih.govresearchgate.net |

Multicomponent Reactions Leading to Substituted Piperidines

Multicomponent reactions (MCRs) offer a highly efficient pathway to complex, highly substituted piperidines in a single synthetic operation. scispace.comacs.org These reactions combine three or more starting materials in a one-pot process, building the heterocyclic core and installing various substituents simultaneously. This approach is valued for its operational simplicity, atom economy, and ability to rapidly generate diverse molecular libraries. acs.orgresearchgate.net

A common MCR for piperidine synthesis involves the condensation of an aldehyde, an amine, and a β-ketoester. scispace.comresearchgate.net By carefully selecting the components, a wide array of substitution patterns can be achieved. For the synthesis of a this compound precursor, one could envision a reaction involving acetaldehyde, methylamine, and a suitable β-ketoester derivative. The reaction typically proceeds through a cascade of imine/enamine formation, Mannich-type reaction, and subsequent cyclization and dehydration steps. scispace.com Various catalysts, including Lewis acids, Brønsted acids, and even environmentally benign options like sodium lauryl sulfate (B86663) in water, can promote these transformations. scispace.com

Table 2: Illustrative Example of a Multicomponent Reaction for a Piperidine Core

| Component A (Aldehyde) | Component B (Amine) | Component C (β-Ketoester) | Potential Catalyst | Resulting Piperidine Feature |

| Acetaldehyde | Methylamine | Ethyl 2-methyl-3-oxobutanoate | TMSI, SbI3, Glutamic Acid researchgate.net | N-methyl, C2-methyl, C3-ester |

| Benzaldehyde | Aniline | Ethyl acetoacetate | Sodium Lauryl Sulfate (SLS) scispace.com | N-phenyl, C2-phenyl, C4-ester |

| Formaldehyde (B43269) | Ammonium (B1175870) Acetate | Dialkyl malonates | (Catalyst-free) | Variously substituted piperidinones acs.org |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis has emerged as a powerful strategy for accessing chiral piperidines with high enantioselectivity. nih.govacs.org These methods combine the versatility of chemical synthesis with the unparalleled stereocontrol of biocatalysts. A notable approach involves the asymmetric dearomatization of readily available pyridine derivatives. nih.gov

This strategy can employ a one-pot cascade reaction utilizing an amine oxidase and an ene-imine reductase (EneIRED). acs.org The process begins with the chemical synthesis of an N-substituted tetrahydropyridine from a corresponding pyridine. The biocatalytic cascade then converts this achiral intermediate into a stereo-defined substituted piperidine. nih.govacs.org This method has been successfully applied to the synthesis of bioactive molecules, demonstrating its utility and potential for producing specific stereoisomers of compounds like this compound. acs.org The selection of the specific enzyme variant is key to controlling the stereochemical outcome, allowing access to different enantiomers of the target molecule. acs.org

Derivatization and Functionalization of this compound

The chemical modification of this compound can be achieved by targeting its functional groups: the secondary amine (if the N-methyl group is absent) and, more prominently, the carboxylic acid. Derivatization of the carboxylic acid is a common strategy to modify the compound's physicochemical properties or to prepare it for coupling with other molecules. thermofisher.com

Standard organic chemistry transformations can be applied to convert the carboxylic acid into a variety of other functional groups.

Esterification: Reaction with an alcohol under acidic conditions or using coupling agents produces the corresponding ester.

Amidation: Coupling with a primary or secondary amine using a carbodiimide (B86325) (like EDAC) or other peptide coupling agents yields an amide. This is a widely used reaction in medicinal chemistry to link carboxylic acid-containing fragments to other molecules. thermofisher.comgoogle.com

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Conversion to Acyl Halide: Treatment with reagents such as thionyl chloride or oxalyl chloride converts the carboxylic acid to a more reactive acyl chloride, which can then be used to form esters, amides, and other acyl derivatives. google.com

These derivatization reactions allow for the systematic exploration of the structure-activity relationship of molecules based on the this compound scaffold.

Table 3: Common Derivatization Reactions for the Carboxylic Acid Group

| Reagent(s) | Functional Group Transformation | Product Class |

| Methanol (B129727), H₂SO₄ | -COOH → -COOCH₃ | Methyl Ester |

| Ethylamine, EDAC | -COOH → -CONHCH₂CH₃ | Ethyl Amide |

| LiAlH₄, then H₂O | -COOH → -CH₂OH | Primary Alcohol |

| SOCl₂ | -COOH → -COCl | Acyl Chloride |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of 1,2-Dimethylpiperidine-3-carboxylic acid in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperidine (B6355638) ring, the two methyl groups (one on the nitrogen and one at the C2 position), and the carboxylic acid proton. The chemical shift of the carboxylic acid proton is typically found in the downfield region (δ 10-12 ppm) and often appears as a broad singlet. libretexts.org The protons on the carbon adjacent to the carboxylic acid group (H3) and the nitrogen atom (H2, H6) would be deshielded. The N-methyl and C-methyl protons would appear as singlets or doublets, respectively, in the upfield region.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range. libretexts.org The carbons attached to the nitrogen atom (C2 and C6) are also deshielded, as are the carbons bearing the methyl groups.

Illustrative ¹H NMR Data for this compound

| Proton Assignment | Illustrative Chemical Shift (δ, ppm) | Multiplicity |

| COOH | 11.5 | br s |

| H2 | 3.2 | d |

| H3 | 2.9 | m |

| H4 | 1.8 - 2.0 | m |

| H5 | 1.6 - 1.8 | m |

| H6 | 2.8 - 3.0 | m |

| N-CH₃ | 2.5 | s |

| C2-CH₃ | 1.2 | d |

Illustrative ¹³C NMR Data for this compound

| Carbon Assignment | Illustrative Chemical Shift (δ, ppm) |

| C=O | 175 |

| C2 | 65 |

| C3 | 45 |

| C4 | 25 |

| C5 | 28 |

| C6 | 55 |

| N-CH₃ | 42 |

| C2-CH₃ | 15 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. For this compound, COSY would show correlations between adjacent protons on the piperidine ring, for example, between H2 and H3, H3 and H4, H4 and H5, and H5 and H6. This helps to trace the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment would definitively assign the proton signals to their corresponding carbon atoms in the piperidine ring and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations from the N-methyl protons to C2 and C6, and from the C2-methyl protons to C2 and C3 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the stereochemistry and conformation of the molecule. For example, the relative stereochemistry of the methyl group at C2 and the carboxylic acid group at C3 could be determined by observing NOE correlations between H2, the C2-methyl protons, and H3.

Illustrative 2D NMR Correlations for this compound

| Experiment | Correlation | Information Gained |

| COSY | H3 ↔ H4 | Connectivity along the piperidine ring |

| HSQC | H2 ↔ C2 | Direct C-H bond assignment |

| HMBC | N-CH₃ ↔ C2, C6 | Connectivity of the N-methyl group |

| NOESY | C2-CH₃ ↔ H3 | Relative stereochemistry at C2 and C3 |

Since this compound possesses chiral centers, it can exist as different enantiomers and diastereomers. NMR spectroscopy, in conjunction with chiral auxiliaries, can be used to determine the enantiomeric purity of a sample. This is often achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

The addition of a chiral solvating agent, such as (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol, can induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum. nih.gov This is due to the formation of transient diastereomeric complexes with different magnetic environments. The integration of the separated signals allows for the quantification of each enantiomer and the determination of the enantiomeric excess (ee). Similarly, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which will have distinct NMR spectra.

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, the FTIR spectrum would be dominated by absorptions from the carboxylic acid and the piperidine ring. The O-H stretch of the carboxylic acid is typically a very broad band in the 2500-3300 cm⁻¹ region due to hydrogen bonding. libretexts.org The C=O stretching vibration of the carboxylic acid gives rise to a strong, sharp band around 1700-1725 cm⁻¹. libretexts.org The C-H stretching vibrations of the piperidine ring and methyl groups are expected in the 2800-3000 cm⁻¹ range. N-H stretching bands (if the nitrogen is not fully substituted) are typically found around 3300-3500 cm⁻¹, but in this N-methylated compound, this band will be absent.

Illustrative FTIR Data for this compound

| Vibrational Mode | Illustrative Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Strong, Broad |

| C-H stretch (aliphatic) | 2850-2960 | Medium-Strong |

| C=O stretch (carboxylic acid) | 1710 | Strong |

| C-N stretch | 1100-1250 | Medium |

| C-O stretch | 1210-1320 | Medium |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton and conformational isomers.

For this compound, the Raman spectrum would show characteristic bands for the piperidine ring deformations and the C-C stretching vibrations of the backbone. researchgate.net The C=O stretch is also Raman active, typically appearing in a similar region as in the FTIR spectrum, though often weaker. ias.ac.in Analysis of the low-frequency region of the Raman spectrum can provide insights into the conformational flexibility of the piperidine ring, such as the equilibrium between different chair conformations.

Illustrative Raman Spectroscopy Data for this compound

| Vibrational Mode | Illustrative Raman Shift (cm⁻¹) | Intensity |

| C-H stretch | 2800-3000 | Strong |

| C=O stretch | 1650-1670 | Medium |

| Piperidine ring breathing | 800-900 | Medium |

| C-C stretch | 900-1200 | Strong |

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and torsional angles, which together define the molecular conformation and its packing within the crystal lattice.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration and preferred conformation in the solid state. rigaku.com For a chiral molecule like this compound, which possesses multiple stereocenters, SCXRD can precisely map the spatial orientation of each substituent.

The analysis of a suitable single crystal would reveal the conformation of the piperidine ring. Saturated six-membered rings like piperidine typically adopt a low-energy chair conformation to minimize steric and torsional strain. In this conformation, the substituents at positions 1, 2, and 3 would occupy either axial or equatorial positions. The thermodynamically most stable conformer is generally one that minimizes unfavorable 1,3-diaxial interactions by placing the bulkier substituents in equatorial orientations. For this compound, it is anticipated that the carboxylic acid group and the C-2 methyl group would preferentially occupy equatorial positions to reduce steric hindrance.

Furthermore, if the crystal belongs to a non-centrosymmetric space group, the collection of diffraction data using a wavelength near the absorption edge of an atom (e.g., copper radiation) allows for the use of anomalous dispersion effects. This phenomenon, known as the Flack parameter determination, enables the definitive assignment of the absolute configuration (e.g., R/S) at each chiral center without the need for a known chiral reference.

While specific crystallographic data for this compound is not publicly available, the following table illustrates typical parameters that would be obtained from such an analysis, based on known structures of similar piperidine carboxylic acids. researchgate.net

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 6.85 |

| b (Å) | 10.20 |

| c (Å) | 7.50 |

| β (°) | 105.5 |

| Volume (Å3) | 504.2 |

| Z (Molecules/unit cell) | 2 |

| Calculated Density (g/cm3) | 1.295 |

| R-factor (%) | < 5.0 |

The crystal packing of this compound is dictated by a combination of van der Waals forces and, more significantly, hydrogen bonding interactions. The presence of both a hydrogen bond donor (the carboxylic acid -OH group) and acceptors (the carboxylic acid carbonyl oxygen and the tertiary amine nitrogen) allows for the formation of robust, directional hydrogen bonds that define the supramolecular architecture.

Other Advanced Spectroscopic Techniques

Beyond X-ray crystallography, other spectroscopic methods provide critical information regarding the molecule's stereochemistry in solution and confirm its structural integrity and purity.

Chiroptical techniques, such as Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in the solution phase. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by the vibrational modes of a molecule. nih.gov Since enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images), this technique provides a unique fingerprint for a specific stereoisomer.

The standard approach for assigning absolute configuration using VCD involves a synergistic combination of experimental measurement and computational chemistry. The VCD spectrum of this compound would be experimentally recorded. Concurrently, quantum mechanical calculations (typically using Density Functional Theory, DFT) are performed to predict the theoretical VCD spectra for all possible stereoisomers (e.g., (2R,3R), (2S,3S), (2R,3S), and (2S,3R)). The absolute configuration of the synthesized sample is then assigned by matching the experimental spectrum to one of the calculated spectra. rsc.orgru.nl This method is particularly valuable when suitable single crystals for X-ray analysis cannot be obtained.

The table below provides a hypothetical representation of VCD data for one enantiomer of this compound, illustrating the type of information obtained.

| Wavenumber (cm-1) | ΔA x 10-5 (Differential Absorbance) | Vibrational Assignment |

|---|---|---|

| 2975 | +2.5 | C-H stretch (methyl) |

| 1710 | -5.8 | C=O stretch (carboxylic acid) |

| 1450 | +1.7 | CH2 bend (ring) |

| 1250 | -3.2 | C-O stretch / O-H bend couple |

| 1100 | +4.1 | C-N / C-C stretch couple |

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (molecular formula C₈H₁₅NO₂, MW = 157.11 g/mol ), Electron Ionization (EI) would generate a molecular ion peak ([M]⁺•) at a mass-to-charge ratio (m/z) of 157.

The fragmentation of the molecular ion provides a structural fingerprint. Key fragmentation pathways for this molecule are predicted to be dominated by cleavages adjacent to the nitrogen atom (α-cleavage), which is a characteristic feature for amines, and cleavages associated with the carboxylic acid group. libretexts.orgmiamioh.edu

A prominent fragmentation pathway for N-methyl piperidines is the α-cleavage leading to the loss of a substituent on the adjacent carbon or the nitrogen itself. A particularly stable fragment is often formed by cleavage of the C2-C3 bond, leading to a resonance-stabilized iminium ion. Based on the known mass spectrum of 1,2-dimethylpiperidine (B3055814), a major fragment at m/z 98 is highly anticipated, corresponding to the loss of the carboxyl group and the C2-C3 bond cleavage. massbank.eu Other significant fragmentations include the loss of the entire carboxylic acid group ([M - COOH]⁺ at m/z 112) and the loss of the N-methyl group ([M - CH₃]⁺ at m/z 142). libretexts.org

The predicted fragmentation pattern is detailed in the table below.

| m/z | Proposed Fragment Ion | Structure of Fragment | Predicted Abundance |

|---|---|---|---|

| 157 | [M]⁺• (Molecular Ion) | [C₈H₁₅NO₂]⁺• | Low |

| 142 | [M - CH₃]⁺ | Loss of N-methyl group | Medium |

| 112 | [M - COOH]⁺ | Loss of carboxylic acid group | Medium |

| 98 | [C₆H₁₂N]⁺ | α-cleavage, formation of stable iminium ion | High (likely Base Peak) |

| 70 | [C₄H₈N]⁺ | Ring fragmentation | Medium |

| 57 | [C₃H₅N]⁺• or [C₄H₉]⁺ | Further fragmentation | Medium |

| 42 | [C₂H₄N]⁺ | Further fragmentation | High |

Chemical Reactivity and Transformation Chemistry of 1,2 Dimethylpiperidine 3 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can undergo numerous transformations, including nucleophilic acyl substitution, reduction, and decarboxylation.

Esterification: The conversion of the carboxylic acid group to an ester is a fundamental reaction. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.com This is an equilibrium-driven process, often requiring the removal of water to achieve high yields.

Another effective method for esterification, particularly for sterically hindered acids or sensitive substrates, involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP). organic-chemistry.org This approach proceeds under milder conditions and avoids the use of strong acids. organic-chemistry.org Carboxylic acids can also be converted to esters using reagents like triphenylphosphine (B44618) dibromide in the presence of an alcohol and a base. unc.edu

| Method | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux, removal of water | youtube.com |

| DCC/DMAP Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-(N,N-dimethylamino)pyridine (DMAP) | Anhydrous CH₂Cl₂, Room Temperature | organic-chemistry.org |

| Amide Acetal Esterification | N,N-Dimethylformamide dimethyl acetal | Basic solvents (e.g., THF), elevated temperature | researchgate.net |

| Triphenylphosphine Dibromide Method | Alcohol, Triphenylphosphine dibromide, K₂CO₃ | Room Temperature | unc.edu |

Amide Formation: The carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. Direct reaction of the carboxylic acid with an amine requires high temperatures to drive off water, which can be impractical. khanacademy.org More commonly, the carboxylic acid is first activated. This can be achieved by converting it to a more reactive derivative, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. scispace.comresearchgate.net The resulting acyl chloride readily reacts with an amine, even at low temperatures, to form the corresponding amide. khanacademy.org

Alternatively, peptide coupling reagents can be used for direct amide bond formation under mild conditions. nih.govcbijournal.com Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or DCC facilitate the reaction by forming a highly reactive O-acylisourea intermediate, which is then attacked by the amine. cbijournal.comyoutube.com The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) can further improve efficiency and suppress side reactions. researchgate.net

| Method | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH), Base (e.g., Pyridine) | Step 1: Reflux in inert solvent. Step 2: 0°C to Room Temperature | scispace.comresearchgate.net |

| Carbodiimide (B86325) Coupling | Amine (R₂NH), EDC or DCC, optional HOBt | Inert solvent (e.g., DMF, CH₂Cl₂), Room Temperature | cbijournal.comyoutube.comresearchgate.net |

| Direct Thermal Amidation | Amine (R₂NH) | High temperature (e.g., >150°C), removal of water | khanacademy.org |

Reduction: The carboxylic acid moiety of 1,2-Dimethylpiperidine-3-carboxylic acid can be reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgchemguide.co.uk The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol and cannot be isolated. chemguide.co.uk It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce carboxylic acids. chemguide.co.ukmsu.edu Borane (BH₃) complexes, such as BH₃·THF, are also effective for the selective reduction of carboxylic acids to alcohols. khanacademy.org

Oxidation: The carboxylic acid group is already in a high oxidation state (+3 for the carboxyl carbon). Therefore, it is generally resistant to further oxidation under standard conditions. Vigorous oxidative conditions that could potentially attack the carboxyl group would likely also lead to the degradation of the piperidine (B6355638) ring.

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), from a simple saturated carboxylic acid like this compound is generally difficult and requires harsh conditions, such as very high temperatures (pyrolysis). chemrxiv.org However, specific chemical methods can facilitate this transformation under milder conditions. For instance, certain transition metal catalysts, often involving copper or silver, have been used to promote the decarboxylation of heterocyclic carboxylic acids. google.com Photoredox catalysis has also emerged as a method for the decarboxylation of α-oxo carboxylic acids, though this is not directly applicable to the parent compound. organic-chemistry.org For decarboxylation to occur readily, it typically requires the presence of an electron-withdrawing group at the β-position relative to the carboxyl group, which is not present in this molecule. khanacademy.org

Reactions of the Piperidine Nitrogen Atom

The nitrogen atom in the 1,2-dimethylpiperidine (B3055814) ring is a tertiary amine. Its reactivity is characterized by its basicity and its ability to act as a nucleophile, although its steric hindrance and lack of an N-H bond limit the types of reactions it can undergo compared to primary or secondary amines.

N-Alkylation: As a tertiary amine, the piperidine nitrogen can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to undergo N-alkylation. This reaction, known as quaternization, results in the formation of a quaternary ammonium (B1175870) salt. In this salt, the nitrogen atom bears a permanent positive charge and is bonded to four carbon atoms. This transformation fundamentally alters the chemical properties of the nitrogen center, converting it from a basic and nucleophilic site to a non-basic, cationic group.

N-Acylation: N-acylation is a reaction where an acyl group (R-C=O) is attached to a nitrogen atom. This reaction is characteristic of primary and secondary amines, as it involves the replacement of a hydrogen atom on the nitrogen with the acyl group. Since the piperidine nitrogen in this compound is a tertiary amine, it lacks the necessary N-H proton. Therefore, it cannot undergo standard N-acylation reactions with acylating agents like acid chlorides or anhydrides. semanticscholar.org

The presence of both a basic tertiary amine and an acidic carboxylic acid group within the same molecule makes this compound an amino acid that can exist as a zwitterion, or inner salt, particularly at its isoelectric point.

Protonation and Acid Salt Formation: The lone pair of electrons on the tertiary nitrogen atom makes it a Brønsted-Lowry base. It will readily react with acids, such as inorganic acids (e.g., HCl, H₂SO₄) or strong organic acids, to form an acid addition salt. google.com In this process, the nitrogen atom becomes protonated, forming a positively charged piperidinium (B107235) ion. google.com

Deprotonation and Base Salt Formation: The carboxylic acid group is acidic and will donate its proton in the presence of a base. Reaction with inorganic bases like sodium hydroxide (B78521) or potassium carbonate results in the deprotonation of the -COOH group to form a negatively charged carboxylate ion (-COO⁻) and the corresponding metal salt. This dual reactivity allows the compound to act as a buffer and to form salts with both acids and bases.

Reactivity of the Methyl Substituents

The presence of two methyl groups, one on the nitrogen atom (N-methyl) and one at the C2 position of the piperidine ring, introduces specific sites for chemical modification. The reactivity of these groups is influenced by their electronic and steric environment.

The methyl group at the C2 position, being adjacent to the nitrogen atom, is susceptible to functionalization through various synthetic strategies, primarily involving C-H activation. Research on analogous N-alkyl-2-methylpiperidines has demonstrated the feasibility of introducing a range of substituents at this position.

One common approach involves the formation of an iminium ion intermediate by oxidation of the tertiary amine. This intermediate can then be attacked by various nucleophiles. For instance, the oxidation of N-alkyl piperidines can be controlled to favor the formation of the endo-cyclic iminium ion, which can then undergo nucleophilic addition. This strategy allows for the introduction of groups like trifluoromethyl at the C2 position. In the case of N-benzyl-2-methylpiperidine N-oxide, trifluoromethylation has been shown to occur at the more substituted endo-position, yielding the corresponding α-methyl, α-trifluoromethylpiperidine product. acs.org

Furthermore, rhodium-catalyzed C-H insertion reactions provide another powerful tool for the functionalization of the C2 position. The site selectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen. For N-Boc-protected piperidines, C-H functionalization can be directed to the C2 position. nih.govnih.govresearchgate.net

The N-methyl group can also be a site for metabolic transformations, which can include N-demethylation or N-oxidation, potentially leading to the formation of formaldehyde (B43269) and the secondary amine. In the context of drug metabolism, the N-methyl piperidine moiety is recognized as a metabolic hotspot, undergoing biotransformations that can influence the compound's stability and reactivity. mdpi.com

Below is a table summarizing potential side-chain functionalization reactions applicable to the methyl groups of this compound, based on analogous systems.

| Reaction Type | Reagents and Conditions | Potential Product | Reference |

| α-Trifluoromethylation | Oxidation to iminium ion, followed by reaction with a trifluoromethyl source | 2-(Trifluoromethyl)-1,2-dimethylpiperidine-3-carboxylic acid | acs.org |

| C-H Arylation | Rhodium catalyst, arylating agent | 2-(Arylmethyl)-1-methylpiperidine-3-carboxylic acid | nih.govnih.govresearchgate.net |

| N-Demethylation | Metabolic or chemical oxidation | 2-Methylpiperidine-3-carboxylic acid | mdpi.com |

| N-Oxidation | Oxidizing agents (e.g., m-CPBA) | This compound N-oxide | researchgate.net |

Ring Transformations and Rearrangement Reactions

The piperidine ring, a saturated six-membered heterocycle, can undergo various transformations, including ring expansion, ring contraction, and skeletal rearrangements. These reactions often proceed through high-energy intermediates and can be induced by thermal, photochemical, or chemical means.

Ring expansion of piperidine derivatives to seven-membered rings (azepanes) or eight-membered rings (azocanes) has been achieved through several synthetic strategies. One notable method involves a palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines. This process is driven by electronic factors and can proceed with high enantioretention. rsc.org While this compound does not possess an alkenyl group, this methodology highlights the potential for ring expansion if a suitable functional group were introduced at the C2-methyl position.

Another approach to ring expansion involves the formation and subsequent rearrangement of aziridinium (B1262131) ions. For example, the treatment of N-alkyl-2-halomethyl-pyrrolidines with a nucleophile that is also a good leaving group can lead to a ring expansion to the corresponding piperidine. A similar strategy starting from a suitably functionalized 2-methylpiperidine (B94953) derivative could potentially lead to an azepane. acs.orgnih.govresearchgate.net

Ring contraction of piperidines to pyrrolidines has also been documented. Photomediated methods, such as the Norrish type II reaction of α-acylated piperidines, can lead to the formation of cis-1,2-disubstituted cyclopentane (B165970) scaffolds, which can be envisioned as a formal ring contraction with concomitant loss of the nitrogen atom from the ring. nih.gov Another approach involves the oxidative C(sp³)–N bond cleavage of N-benzoyl piperidines, followed by intramolecular C–N bond reformation to yield N-benzoyl pyrrolidines. nih.gov

The following table summarizes potential ring transformation reactions for the piperidine core of this compound, based on analogous systems.

| Transformation | Key Intermediate/Method | Potential Product Class | Reference |

| Ring Expansion | Palladium-catalyzed rearrangement of a 2-alkenyl derivative | Azepane derivative | rsc.org |

| Ring Expansion | Aziridinium ion rearrangement | Azepane derivative | acs.orgnih.govresearchgate.net |

| Ring Contraction | Photomediated Norrish Type II reaction of an α-acylated derivative | Pyrrolidine derivative | nih.gov |

| Ring Contraction | Oxidative C-N bond cleavage and reformation | Pyrrolidine derivative | nih.gov |

The piperidine skeleton can undergo rearrangements, often mediated by the formation of reactive intermediates such as ylides. Ammonium ylides, formed by the deprotonation of a quaternary ammonium salt, are known to undergo acs.orgacs.org- and rsc.orgacs.org-sigmatropic rearrangements (Stevens and Sommelet-Hauser rearrangements, respectively). wikipedia.orgbristol.ac.uk For this compound, the formation of an ylide would require quaternization of the nitrogen, for example, by reaction with an alkyl halide, followed by treatment with a strong base. The subsequent rearrangement could lead to the formation of a rearranged piperidine skeleton.

For instance, the reaction of an N-allyl-N-methylpiperidinium salt with a base can generate an ylide that undergoes a acs.orgacs.org-sigmatropic rearrangement to afford a 2-allyl-1-methylpiperidine. While this example involves an external allyl group, it illustrates the principle of ylide-mediated rearrangements that could potentially occur within the piperidine ring system under appropriate conditions, leading to novel skeletal structures.

Skeletal rearrangements are also observed in the biosynthesis and chemical synthesis of piperidine alkaloids, where complex multistep sequences can lead to significant alterations of the piperidine core. nih.gov These transformations often involve enzymatic catalysis or biomimetic approaches and can result in the formation of diverse and complex molecular architectures.

The following table provides examples of rearrangement reactions that could be envisaged for the piperidine core of this compound.

| Rearrangement Type | Key Intermediate | Potential Outcome | Reference |

| acs.orgacs.org-Sigmatropic Rearrangement | Ammonium ylide (from N-quaternized derivative) | Skeletally rearranged piperidine | wikipedia.orgbristol.ac.uk |

| rsc.orgacs.org-Sigmatropic Rearrangement (Stevens) | Ammonium ylide (from N-quaternized derivative) | Skeletally rearranged piperidine | wikipedia.orgbristol.ac.uk |

| Biomimetic Rearrangement | Enzyme- or chemical-mediated cascade | Complex rearranged piperidine alkaloid-like structures | nih.gov |

Theoretical and Computational Chemistry Studies

Molecular Geometry and Conformational Analysis

The three-dimensional structure and conformational flexibility of 1,2-Dimethylpiperidine-3-carboxylic acid are pivotal to understanding its chemical behavior. The piperidine (B6355638) ring, a saturated heterocycle, characteristically adopts non-planar conformations to alleviate ring strain.

Quantum Chemical Calculations of Conformational Isomers (e.g., Chair Conformations)

Quantum chemical calculations are instrumental in determining the stable conformations of this compound. The piperidine ring is expected to favor chair conformations, which minimize torsional and angle strain. The presence of three substituents—a methyl group at the nitrogen (N1), a methyl group at the C2 position, and a carboxylic acid group at the C3 position—gives rise to several possible diastereomers and conformational isomers.

The relative stability of these isomers is dictated by the steric interactions between the substituents. In a chair conformation, substituents can occupy either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions, which are a source of steric strain. nih.govresearchgate.net

For this compound, the interplay between the orientations of the N-methyl, C2-methyl, and C3-carboxylic acid groups determines the most stable conformer. For instance, a conformer with all three substituents in equatorial positions might be expected to be of low energy. However, the relative stereochemistry (cis/trans relationships between the substituents) will significantly influence the conformational landscape.

Computational methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)), can be employed to optimize the geometry of various possible isomers and calculate their relative energies. nih.gov The results of such calculations would typically be presented in a table comparing the relative energies of the different chair conformations.

Hypothetical Relative Energies of this compound Conformers

| Conformer | C2-Methyl Orientation | C3-Carboxylic Acid Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Equatorial | Axial | 1.52 |

| 3 | Axial | Equatorial | 2.89 |

| 4 | Axial | Axial | 4.75 |

| Note: These values are illustrative and represent a hypothetical outcome of quantum chemical calculations for a specific diastereomer. The N-methyl group is assumed to be in its lowest energy orientation. |

Potential Energy Surface Mapping

A potential energy surface (PES) provides a comprehensive depiction of a molecule's energy as a function of its geometry. For this compound, a PES can be mapped to explore the energy changes associated with specific conformational transitions, such as ring inversion (chair-to-chair interconversion) or rotation around single bonds (e.g., the C3-COOH bond).

Mapping the PES for the interconversion between different chair forms would reveal the energy barriers for these processes. This is crucial for understanding the molecule's dynamic behavior at different temperatures. The transition states connecting the stable conformers would be located as saddle points on the PES. researchgate.net

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound governs its reactivity. Computational chemistry provides a suite of descriptors to quantify and predict this reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. youtube.comsapub.org It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. bhu.ac.inresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.

For this compound, the HOMO is likely to be localized on the nitrogen atom of the piperidine ring and the oxygen atoms of the carboxylic acid group, reflecting the regions of highest electron density. The LUMO, conversely, would be expected to be distributed over the carbonyl carbon and the acidic proton of the carboxylic acid group.

Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | 1.23 |

| HOMO-LUMO Gap (ΔE) | 8.08 |

| Note: These values are for illustrative purposes and would be obtained from quantum chemical calculations. |

Electrostatic Potential Surfaces and Fukui Functions for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would be expected to show a region of high negative potential around the oxygen atoms of the carboxylic acid group, indicating their nucleophilic character. A region of positive potential would likely be found around the acidic hydrogen of the carboxylic acid and potentially near the hydrogen atoms on the carbon adjacent to the nitrogen.

Fukui functions provide a more quantitative measure of the reactivity at different atomic sites within a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic, electrophilic, and radical attack.

Global Reactivity Parameters

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

These parameters can be used to compare the reactivity of this compound with other related molecules.

Hypothetical Global Reactivity Parameters for this compound

| Parameter | Value |

| Ionization Potential (I) (eV) | 6.85 |

| Electron Affinity (A) (eV) | -1.23 |

| Electronegativity (χ) | 2.81 |

| Chemical Hardness (η) | 4.04 |

| Electrophilicity Index (ω) | 0.98 |

| Note: These values are calculated from the hypothetical HOMO and LUMO energies and are for illustrative purposes. |

Intermolecular Interactions and Complexation Studies

The arrangement of functional groups in this compound—a carboxylic acid, a tertiary amine within a piperidine ring, and two methyl groups—allows for a variety of intermolecular interactions that dictate its physical properties and its behavior in different chemical environments.

The presence of a carboxylic acid group makes hydrogen bonding a dominant intermolecular force. The hydroxyl hydrogen of the carboxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the piperidine nitrogen can act as hydrogen bond acceptors.

Intermolecular Hydrogen Bonding: Similar to other carboxylic acids, this compound is expected to form strong intermolecular hydrogen bonds. Computational models can predict the geometry and energy of these interactions. One of the most common motifs for carboxylic acids is the formation of a cyclic dimer, where two molecules are held together by two hydrogen bonds between their carboxyl groups. nih.govacs.org The presence of the bulky piperidine ring and methyl groups may introduce steric hindrance that influences the preferred geometry of such dimers compared to simpler carboxylic acids.

Intramolecular Hydrogen Bonding: Depending on the stereochemistry of the substituents on the piperidine ring, an intramolecular hydrogen bond could potentially form between the carboxylic acid's hydroxyl proton and the lone pair of electrons on the piperidine nitrogen atom. The feasibility and strength of such an interaction would be highly dependent on the conformation of the piperidine ring (e.g., chair or boat) and the relative positions of the carboxyl and N-methyl groups. nih.gov Density Functional Theory (DFT) calculations can be employed to determine the relative energies of conformers with and without this intramolecular hydrogen bond.

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| Intermolecular Dimer | O-H···O=C | 1.85 | 175.2 | -8.5 |

| Intramolecular | O-H···N | 2.10 | 155.8 | -4.2 |

The presence of both a carboxylate group and a tertiary amine nitrogen makes this compound a potential chelating ligand for various metal ions. The molecule can act as a bidentate ligand, coordinating through one of the carboxylate oxygens and the piperidine nitrogen.

Computational modeling, particularly using DFT, is a valuable tool for studying these interactions. mdpi.comrsc.org Such studies can predict:

Coordination Geometry: The preferred three-dimensional arrangement of the ligand around a central metal ion. For this compound, this would likely involve the formation of a stable five- or six-membered chelate ring.

Binding Energies: The strength of the interaction between the ligand and different metal ions can be calculated to predict binding affinities and selectivities.

Electronic Structure: Analysis of the molecular orbitals can provide insight into the nature of the metal-ligand bonding (e.g., ionic vs. covalent character).

These computational predictions are crucial for designing and understanding the properties of metal complexes with potential applications in catalysis, materials science, or as therapeutic agents.

| Metal Ion (M) | Coordination Number | Predicted Geometry | Binding Energy (kcal/mol) |

|---|---|---|---|

| Cu(II) | 4 | Square Planar | -25.8 |

| Zn(II) | 4 | Tetrahedral | -22.1 |

| Ni(II) | 4 | Square Planar | -23.5 |

| Co(II) | 4 | Tetrahedral | -20.9 |

Applications in Chemical Synthesis and Materials Science

Development of Specialty Chemicals and Functional Materials

Precursors for Polymer Chemistry

1,2-Dimethylpiperidine-3-carboxylic acid holds potential as a versatile precursor in polymer chemistry, primarily owing to its unique bifunctional nature, possessing both a carboxylic acid group and a tertiary amine within a cyclic aliphatic structure. While specific research on the polymerization of this exact molecule is not extensively documented, its structural motifs suggest its utility in the synthesis of specialized polymers, drawing parallels from the broader class of piperidine-containing polymers.

The carboxylic acid moiety serves as a primary reactive site for polymerization. It can readily participate in condensation polymerization reactions with suitable co-monomers. For instance, reaction with diols would yield polyesters, while reaction with diamines would produce polyamides. The incorporation of the dimethylpiperidine ring into the polymer backbone would be expected to impart distinct properties to the resulting material. The bulky and non-planar piperidine (B6355638) ring can disrupt polymer chain packing, potentially leading to increased solubility in organic solvents and a more amorphous morphology compared to polymers with linear aliphatic or aromatic backbones. biosynce.com

Furthermore, the presence of the tertiary amine group within the piperidine ring offers additional functionalities. While the tertiary amine itself is generally not reactive under standard polymerization conditions, it can influence the polymer's properties and provide sites for post-polymerization modifications. For example, the basic nature of the tertiary amine can be utilized to create pH-responsive polymers. In acidic environments, the amine group can become protonated, leading to changes in polymer conformation, solubility, or ability to interact with other molecules. This pH-responsiveness is a desirable characteristic for applications in drug delivery systems and smart materials.

Moreover, the tertiary amine can act as a catalytic site or a point of interaction for metal coordination, opening possibilities for the development of functional polymers with catalytic activity or specific binding properties. The thermal stability of polymers containing piperidine rings has also been noted to be favorable in some cases, suggesting that polymers derived from this compound could exhibit good thermal performance. biosynce.com

A hypothetical polymerization reaction of this compound with a generic diol (HO-R-OH) to form a polyester (B1180765) is illustrated below:

n (HOOC-C₅H₈(CH₃)₂-N(CH₃)) + n (HO-R-OH) → [-OOC-C₅H₈(CH₃)₂-N(CH₃)-COO-R-]n + 2n H₂O

The properties of the resulting polyester would be influenced by the nature of the 'R' group in the diol and the specific stereochemistry of the this compound monomer.

Surface Modification Agents

The chemical structure of this compound makes it a promising candidate for use as a surface modification agent. The carboxylic acid group provides a versatile anchor for attaching the molecule to a variety of substrates, while the dimethylpiperidine moiety can impart specific functionalities and properties to the modified surface.

The carboxylic acid can be used to functionalize surfaces through several well-established chemical reactions. For instance, it can react with hydroxyl groups present on the surface of materials like metal oxides, silica, and certain polymers to form ester linkages. Alternatively, it can be activated to form an acyl halide or an active ester, which can then react with amine-functionalized surfaces to form stable amide bonds. google.com The formation of amide bonds is a particularly robust and widely used strategy for surface modification. researchgate.netresearchgate.net

Once anchored to a surface, the exposed 1,2-dimethylpiperidine (B3055814) group can alter the surface properties in several ways. The presence of the tertiary amine introduces a basic character to the surface, which can be useful in applications requiring pH-dependent surface charge or catalytic activity. At pH values below its pKa, the tertiary amine will be protonated, resulting in a positively charged surface. This can be exploited for electrostatic interactions with negatively charged molecules or particles.

The cyclic and relatively bulky nature of the piperidine ring can also influence the surface topography and wettability. The introduction of these groups can increase surface roughness and alter the hydrophobic/hydrophilic balance, depending on the surrounding chemical environment.

An example of a surface modification process could involve the reaction of this compound with an amine-terminated surface, as depicted in the following schematic reaction:

Surface-NH₂ + HOOC-C₅H₈(CH₃)₂-N(CH₃) → Surface-NH-CO-C₅H₈(CH₃)₂-N(CH₃) + H₂O

This reaction results in the covalent attachment of the dimethylpiperidine moiety to the surface via a stable amide linkage.

The table below summarizes the potential effects of surface modification with this compound on different substrate types.

| Substrate Material | Anchoring Chemistry | Potential Surface Property Changes |

| Silica (SiO₂) | Esterification with surface silanol (B1196071) groups | Increased hydrophobicity, introduction of basic sites |

| Alumina (Al₂O₃) | Coordination or esterification with surface hydroxyls | Altered surface charge, potential for catalytic activity |

| Gold (Au) | Formation of a self-assembled monolayer via a thiol-terminated linker attached to the carboxylic acid | Controlled surface wettability, introduction of pH-responsive character |

| Amine-functionalized Polymer | Amide bond formation | Increased surface basicity, altered biocompatibility |

It is important to note that the actual surface properties would depend on various factors, including the density of the attached molecules, the orientation of the piperidine rings, and the surrounding medium. While direct experimental data for this compound as a surface modifier is limited, the principles of surface chemistry and the known reactivity of its functional groups strongly support its potential in this application area.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of 1,2-Dimethylpiperidine-3-carboxylic acid, providing powerful separation capabilities based on the compound's physicochemical properties. High-performance liquid chromatography and gas chromatography are principal methods, each tailored for specific analytical objectives.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for assessing the purity and performing quantitative analysis of piperidine-based carboxylic acids. nih.govmdpi.comnih.gov Reversed-phase (RP) HPLC is typically the method of choice, separating compounds based on their hydrophobicity. sielc.comresearchgate.netoup.com

For this compound, a C18 column is commonly employed. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often with an acidic modifier like formic acid or phosphoric acid to ensure the carboxylic acid group is protonated and to achieve sharp, symmetrical peak shapes. sielc.comhelixchrom.com Detection can be accomplished using several methods, including Ultraviolet (UV) detection if the molecule possesses a suitable chromophore or, more universally, mass spectrometry (MS) for high sensitivity and selectivity. shodex.com Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | Gradient elution allows for separation of impurities with varying polarities. | | Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. | | Column Temp. | 30 °C | Ensures reproducible retention times. | | Detection | UV at 210 nm or Mass Spectrometry (ESI+) | UV for low-wavelength absorbance of the carboxyl group; MS for high sensitivity. | | Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high polarity and low volatility, which can lead to poor peak shape and thermal decomposition in the GC inlet. colostate.edulmaleidykla.lt Therefore, derivatization is a necessary prerequisite to convert the analyte into a more volatile and thermally stable form. lmaleidykla.lt

Common derivatization strategies for carboxylic acids and amines include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the carboxylic acid and secondary amine groups to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Esterification: The carboxylic acid group can be converted into a more volatile ester (e.g., a methyl or ethyl ester) using reagents like methanol (B129727) with an acid catalyst.

Once derivatized, the compound can be readily analyzed on a standard non-polar or medium-polarity capillary GC column (e.g., DB-5 or DB-17) coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. google.comfrontiersin.org

Table 2: Derivatization Approaches for GC Analysis

| Derivatization Method | Reagent | Functional Group Targeted | Resulting Derivative |

|---|---|---|---|

| Silylation | BSTFA | Carboxylic Acid, Amine | Trimethylsilyl (TMS) ester and N-TMS amine |

| Esterification | Methanol/HCl | Carboxylic Acid | Methyl ester |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Amine | N-trifluoroacetyl derivative |

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses chiral centers, meaning it can exist as different stereoisomers. Determining the enantiomeric purity or enantiomeric excess (ee) is critical, particularly in pharmaceutical contexts. Chiral chromatography, most commonly chiral HPLC, is the definitive method for this purpose. researchgate.netmdpi.com

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are highly effective for separating a wide range of chiral compounds, including substituted piperidines. mdpi.com The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol). The enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram.

Table 3: Example Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Chiralpak IA (Amylose-based CSP) | Known to be effective for separating enantiomers of cyclic amines and acids. mdpi.com |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1) | Balances enantioselectivity and retention time; TFA improves peak shape. |

| Flow Rate | 0.8 mL/min | Optimized for resolution and analysis time. |

| Column Temp. | 25 °C | Standard temperature for chiral separations. |

| Detection | UV at 215 nm | Allows for detection of the separated enantiomers. |

Spectroscopic Quantification Methods

Spectroscopic methods offer alternative or complementary approaches for quantifying this compound, with techniques like UV-Vis spectroscopy and Quantitative NMR providing distinct advantages.

Quantitative NMR (qNMR) for Purity and Content

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity or concentration of a substance without the need for an identical reference standard of the analyte. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

In a typical qNMR experiment, a precisely weighed amount of the analyte is mixed with a precisely weighed amount of a high-purity internal standard. The standard must have a simple NMR spectrum with at least one signal that is well-resolved from any analyte signals. By comparing the integral of a specific, non-overlapping proton signal from this compound with the integral of a known proton signal from the internal standard, the absolute content or purity of the analyte can be calculated with high accuracy and precision.

Table 4: Key Steps and Requirements for qNMR Analysis

| Aspect | Requirement / Step | Purpose |

|---|---|---|

| Internal Standard | High purity (>99.5%), non-hygroscopic, chemically stable, simple spectrum with peaks clear of analyte signals (e.g., maleic acid, dimethyl sulfone). | To provide an accurate reference signal for quantification. |

| Sample Prep | Accurate weighing of both analyte and internal standard; complete dissolution in a deuterated solvent. | To ensure the molar ratio can be calculated precisely from the mass ratio. |

| Acquisition | Long relaxation delay (D1) to ensure full magnetization recovery for all protons. | To guarantee that signal integrals are truly proportional to the number of nuclei. |

| Processing | Careful phasing and baseline correction of the spectrum. | To ensure accurate integration of the selected signals. |

| Calculation | Use of the qNMR equation, incorporating masses, molecular weights, integral values, and number of protons for each signal. | To determine the final purity or concentration of the analyte. |

Hyphenated Techniques

Hyphenated techniques are a cornerstone of modern pharmaceutical analysis, providing comprehensive qualitative and quantitative information about a substance. ijprajournal.com For the analysis of compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely exploited methods. nih.gov These techniques are critical for impurity profiling, a process mandated by regulatory authorities to ensure the safety and efficacy of active pharmaceutical ingredients (APIs). ijprajournal.comthermofisher.com Impurity profiling involves the detection, identification, and quantification of impurities that may arise during the synthesis, purification, or storage of the drug substance. nih.govresearchgate.net

Both GC-MS and LC-MS offer unique advantages for the analysis of this compound and its potential impurities, which could include stereoisomers, synthetic precursors, or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. nih.gov The direct analysis of this compound by GC-MS is challenging due to the molecule's polarity, conferred by the carboxylic acid and secondary amine groups, which results in poor volatility and potential thermal degradation in the GC inlet. To overcome these limitations, derivatization is typically required. This chemical modification process converts the polar functional groups into less polar, more volatile derivatives suitable for gas chromatography.

For the carboxylic acid group, esterification (e.g., to its methyl or ethyl ester) is a common approach. The piperidine (B6355638) nitrogen can be acylated. Another strategy involves silylation, which targets both acidic protons. A simplified derivatization procedure using propyl chloroformate has been successfully applied to the related compound, pipecolic acid, for GC-MS analysis. nih.gov

Once derivatized, the compound can be separated from other volatile impurities on a capillary GC column (e.g., a nonpolar HP-5MS column) and subsequently detected by the mass spectrometer. nih.gov For trace quantification, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte. nih.gov

Impurity profiling by GC-MS allows for the identification of by-products and intermediates from the synthesis process. thermofisher.com However, a significant challenge is the separation of the numerous possible stereoisomers of dimethylpiperidine derivatives, which may exhibit very similar chromatographic behavior. nih.gov

Illustrative GC-MS Method Parameters for a Derivatized Piperidine Carboxylic Acid Analog

| Parameter | Condition | Reference |

|---|---|---|

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | nih.gov |

| Derivatization Agent | Propyl chloroformate | nih.gov |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Inlet Temperature | 240 °C | nih.gov |

| Oven Program | Initial Temp 80°C, ramp to 280°C | nih.gov |

| MS Ionization Mode | Electron Ionization (EI) | thermofisher.com |

| MS Detection Mode | Selected Ion Monitoring (SIM) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile and powerful technique for pharmaceutical analysis, particularly for compounds that are non-volatile, polar, or thermally unstable, such as this compound. biomedres.us A key advantage of LC-MS is that it can often analyze such compounds directly without the need for derivatization. nih.gov

The combination of liquid chromatography, especially high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and specificity. biomedres.usmdpi.com For a polar compound like this compound, separation could be achieved using a reversed-phase C18 column or via hydrophilic interaction liquid chromatography (HILIC). nih.govshodex.com

Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, and the piperidine nitrogen would be expected to ionize efficiently in positive ion mode. d-nb.info For trace-level quantification, tandem mass spectrometry (MS/MS) is employed, typically in multiple reaction monitoring (MRM) mode. sciex.com In MRM, a specific precursor ion of the target compound is selected and fragmented, and a resulting characteristic product ion is monitored. This process is highly selective and significantly reduces background noise, enabling very low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL or even pg/mL range. nih.govd-nb.infosciex.com

LC-MS/MS is exceptionally well-suited for impurity profiling. researchgate.net Its high chromatographic resolution is key for separating closely related isomers, which is a critical capability given the structural complexity of this compound. d-nb.info The mass spectrometer provides molecular weight data and fragmentation patterns that are crucial for the structural elucidation of unknown impurities. researchgate.net

Illustrative LC-MS/MS Method and Performance Parameters for Piperidine and Analogs

| Parameter | Condition / Value | Reference |

|---|---|---|

| Instrumentation | UHPLC coupled to a Triple Quadrupole Mass Spectrometer | nih.govmdpi.com |

| LC Column | Reversed-Phase C18 | nih.gov |

| Mobile Phase | Gradient elution with water and methanol containing formic acid | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | d-nb.info |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | sciex.com |

| Linearity Range (example for Piperidine) | 0.03 - 0.40 µg/mL (R > 0.99) | nih.gov |

| LOD (example for Piperidine) | 0.010 µg/mL | nih.gov |

| LOQ (example for Pyrrolizidine Alkaloids) | 0.009 - 0.123 µg/L | d-nb.info |

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely prioritize the development of synthetic pathways to 1,2-Dimethylpiperidine-3-carboxylic acid that are not only high-yielding but also environmentally benign. A significant focus will be on "green" chemistry principles to minimize waste and energy consumption. For instance, exploring microwave-assisted organic synthesis could drastically reduce reaction times and improve yields, a technique that has proven successful for other heterocyclic carboxylic acids. researchgate.net Another promising avenue is the investigation of catalytic hydrogenation of corresponding pyridine (B92270) precursors, a common method for creating piperidine (B6355638) rings. researchgate.net The development of novel, highly selective catalysts for this transformation would be a key step towards a more sustainable process. Furthermore, the use of aqueous media or other environmentally friendly solvents instead of traditional volatile organic compounds represents a critical goal for future synthetic strategies. researchgate.net

| Sustainable Synthesis Strategy | Potential Advantage | Relevant Research Area |

| Catalytic Asymmetric Synthesis | Enantiomerically pure products | Catalyst Development |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | Green Chemistry |

| Use of Greener Solvents (e.g., water) | Reduced environmental impact | Process Chemistry |

| One-Pot/Tandem Reactions | Increased efficiency, less waste | Synthetic Route Design |

Exploration of Novel Chemical Transformations and Derivatizations

The this compound scaffold is ripe for the exploration of novel chemical transformations to generate a diverse library of derivatives with potentially new functionalities. The carboxylic acid group serves as a primary handle for derivatization into esters, amides, and other functional groups through well-established coupling reactions. researchgate.net Research into creating novel piperidine-3-carboxamide derivatives, for example, has been a fruitful area for related compounds. mdpi.com Future work could focus on developing more sophisticated transformations, such as late-stage C-H functionalization on the piperidine ring, to install new substituents with high regioselectivity. The synthesis of such novel analogues is a critical step in exploring their potential applications, for instance, as precursors for bioactive molecules or specialized ligands. mdpi.comnih.gov

Advanced Computational Design and Prediction of Molecular Properties and Reactivity